molecular formula C15H21NO4S B5012162 ((4-(Tert-butyl)phenyl)sulfonyl)proline

((4-(Tert-butyl)phenyl)sulfonyl)proline

Cat. No.: B5012162
M. Wt: 311.4 g/mol
InChI Key: DTTKDYYHVNHFSJ-UHFFFAOYSA-N
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Description

((4-(Tert-butyl)phenyl)sulfonyl)proline is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol It is a derivative of proline, a naturally occurring amino acid, and features a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)proline typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with proline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-proline bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((4-(Tert-butyl)phenyl)sulfonyl)proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, ((4-(Tert-butyl)phenyl)sulfonyl)proline is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The sulfonyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development. Additionally, the proline moiety can influence the compound’s conformational properties, which is important for its interaction with enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and a proline moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its tert-butyl group also adds steric bulk, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTKDYYHVNHFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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